molecular formula C19H18O3S B14527089 (1,3-Dimethyl-1H-inden-1-yl)[4-(methanesulfonyl)phenyl]methanone CAS No. 62291-88-7

(1,3-Dimethyl-1H-inden-1-yl)[4-(methanesulfonyl)phenyl]methanone

Cat. No.: B14527089
CAS No.: 62291-88-7
M. Wt: 326.4 g/mol
InChI Key: WIBBGSAJJVRTCA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dimethyl-1H-inden-1-yl)[4-(methanesulfonyl)phenyl]methanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 1,3-dimethylindene with 4-(methanesulfonyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(1,3-Dimethyl-1H-inden-1-yl)[4-(methanesulfonyl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1,3-Dimethyl-1H-inden-1-yl)[4-(methanesulfonyl)phenyl]methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,3-Dimethyl-1H-inden-1-yl)[4-(methanesulfonyl)phenyl]methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-Dimethyl-1H-inden-1-yl)[4-(methanesulfonyl)phenyl]methanone stands out due to its unique combination of an indene moiety with a methanesulfonyl phenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

62291-88-7

Molecular Formula

C19H18O3S

Molecular Weight

326.4 g/mol

IUPAC Name

(1,3-dimethylinden-1-yl)-(4-methylsulfonylphenyl)methanone

InChI

InChI=1S/C19H18O3S/c1-13-12-19(2,17-7-5-4-6-16(13)17)18(20)14-8-10-15(11-9-14)23(3,21)22/h4-12H,1-3H3

InChI Key

WIBBGSAJJVRTCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C2=CC=CC=C12)(C)C(=O)C3=CC=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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